molecular formula C30H48O3 B190696 beta-Boswellic acid CAS No. 631-69-6

beta-Boswellic acid

Cat. No.: B190696
CAS No.: 631-69-6
M. Wt: 456.7 g/mol
InChI Key: NBGQZFQREPIKMG-PONOSELZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Beta-Boswellic Acid (β-BA), a pentacyclic triterpene molecule, has been found to interact with several molecular targets. It directly binds, competitively interacts, and reversibly inhibits cathepsin G (catG) at submicromolar IC 50 ranges . It also targets key mediators involved in the pathogenesis of cancer including NF-κB, STAT3, PPAR-γ, C/EBP-α, COX-2, MMP-9, Caspase, Cyclin D, Cyclin E, p21, p53, Rb, Bcl-2, Bcl-xL, Mcl-1, IAP-1, survivin, VEGF, PDGF, AR, DR-5, CXCR4, PDGFR, Akt, ERK1/2, p38 MAPK, CDK-2, CDK-4 .

Mode of Action

β-BA exerts its effects through various mechanisms. It has been shown to activate caspases, upregulate Bax expression, downregulate nuclear factor-kappa B (NF-kB), and stimulate poly (ADP)-ribose polymerase (PARP) cleavage . These actions are primarily responsible for its cytotoxic and antitumor effects .

Biochemical Pathways

β-BA affects several biochemical pathways. It has been shown to protect against cerebral ischemia/reperfusion injury via the activation of the Protein Kinase C Epsilon/Nuclear Factor Erythroid 2-like 2/Heme Oxygenase-1 (PRKCE/NFE2L2/HMOX1) pathway . This pathway plays a crucial role in the body’s response to oxidative stress .

Pharmacokinetics

Despite the beneficial effects of β-BA, its pharmacokinetic properties lead to poor pharmacological performance . Novel drug delivery systems such as polymeric micelles, metallic nanoparticles, polymeric nanoparticles, nano metal organic frameworks, phytosome, liposome, and nanogel are being used to increase oral bioavailability and improve pharmacokinetic properties .

Result of Action

The molecular and cellular effects of β-BA’s action are diverse. It has been shown to markedly improve neurological deficits and decrease infarct volume and necrotic neurons in rats . In vitro results showed that β-BA protected neurons against oxygen–glucose deprivation and reoxygenation (OGD/R)-induced injury .

Action Environment

The action of β-BA can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) during cerebral ischemia/reperfusion (I/R) injury can cause changes in lipids and proteins, as well as DNA oxidative damage in the brain, leading to tissue damage and neurological disorders . β-BA reportedly exerts antioxidant effects, potentially mitigating the impact of such environmental factors .

Biochemical Analysis

Biochemical Properties

Beta-Boswellic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the activity of the enzyme 5-lipoxygenase through a non-redox reaction . Specifically, the 3-acetyl-11-keto-beta-Boswellic acid binds as an allosteric partial inhibitor, initiating a shift in regioselectivity of the catalyzed reaction .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It also binds to the innate immune receptor Toll-like Receptor 4 (TLR4) complex and inhibits both TLR4 and Interleukin 1 Receptor (IL1R) signaling in OA chondrocytes, osteoblasts, and synoviocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the innate immune receptor Toll-like Receptor 4 (TLR4) complex and inhibits both TLR4 and Interleukin 1 Receptor (IL1R) signaling . This inhibition downregulates reactive oxygen species (ROS) synthesis and MAPK p38/NFκB, NLRP3, IFNαβ, TNF, and ECM-related pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to markedly improve neurological deficits and decrease infarct volume and necrotic neurons in rats . The in vitro results showed that this compound protected neurons against oxygen-glucose deprivation and reoxygenation (OGD/R)-induced injury .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, this compound was administered at doses of 1, 2, and 10 mg/kg body weight for 21 days, significantly improving body weight loss, water consumption, and specifically the concentration of blood glucose level in diabetic animals .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it inhibits the activity of the enzyme 5-lipoxygenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boswellic acids can be isolated from the gum resin of Boswellia species through various extraction methods. One common method involves the use of ethanol to extract the resin, followed by chromatographic separation to isolate the individual boswellic acids . High-performance liquid chromatography (HPLC) is often employed for the quantitation and separation of boswellic acids .

Industrial Production Methods: Industrial production of boswellic acids typically involves large-scale extraction from Boswellia resin. The resin is collected, dried, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to obtain high-purity boswellic acids .

Chemical Reactions Analysis

Types of Reactions: Boswellic acids undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the pyrolysis of Boswellia sacra resin leads to the aromatization of ring A, resulting in the formation of tri-aromatic compounds .

Common Reagents and Conditions: Common reagents used in the reactions of boswellic acids include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products: The major products formed from the reactions of boswellic acids include various derivatives with modified functional groups, such as acetylated and keto forms of boswellic acids .

Comparison with Similar Compounds

  • Ursolic acid
  • Oleanolic acid
  • Betulinic acid

Boswellic acids stand out due to their unique structural features and specific mechanisms of action, making them valuable compounds in both traditional and modern medicine.

Properties

IUPAC Name

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQZFQREPIKMG-PONOSELZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057578
Record name beta-Boswellic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Boswellic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

631-69-6
Record name beta-Boswellic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boswellic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Boswellic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-BOSWELLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B252M1YO2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Boswellic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Boswellic acid
Reactant of Route 2
beta-Boswellic acid
Reactant of Route 3
Reactant of Route 3
beta-Boswellic acid
Reactant of Route 4
beta-Boswellic acid
Reactant of Route 5
beta-Boswellic acid
Reactant of Route 6
beta-Boswellic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.